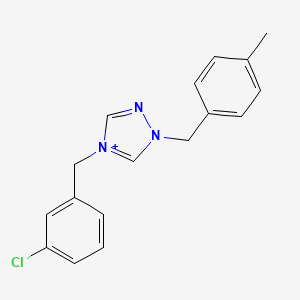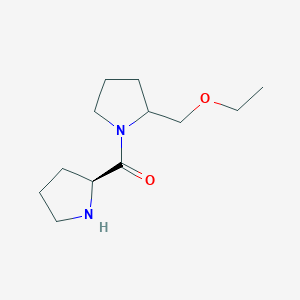
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenoxy group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-methoxyphenol.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with cyclohexanone.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Systems: Implementing continuous flow systems for better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Catalysis: As a ligand, it may coordinate with metal centers, influencing the reactivity of the metal in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methoxyphenoxy)cyclohexanol: A similar compound with a different stereochemistry.
2-(2-methoxyphenoxy)cyclohexanone: An oxidized form of the compound.
Uniqueness
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
QRHUFWQFTUZQOF-GHMZBOCLSA-N |
SMILES isomérico |
COC1=CC=CC=C1O[C@@H]2CCCC[C@H]2O |
SMILES canónico |
COC1=CC=CC=C1OC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
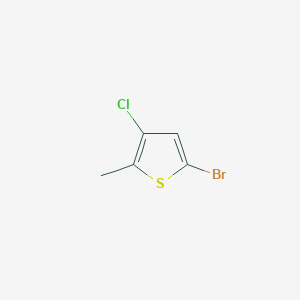

![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
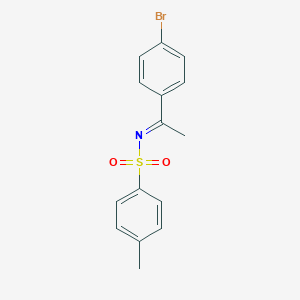
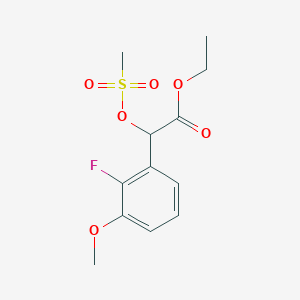

![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)

